molecular formula C8H14ClN B6199251 8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride CAS No. 2680539-60-8

8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride

Cat. No.: B6199251
CAS No.: 2680539-60-8
M. Wt: 159.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a chemical compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but with different ring sizes and connectivity.

    Tropane Alkaloids: Compounds like cocaine and atropine, which have similar nitrogen-containing bicyclic structures and biological activities.

Uniqueness

8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride is unique due to its tricyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-azatricyclo[4.3.0.0,2,5]nonane hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-pentyn-1-amine", "2-bromoethylamine hydrobromide", "sodium hydride", "tetrahydrofuran", "acetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Deprotonation of 4-pentyn-1-amine with sodium hydride in tetrahydrofuran to form the corresponding sodium salt.", "Step 2: Addition of 2-bromoethylamine hydrobromide to the reaction mixture to form the precursor compound.", "Step 3: Cyclization of the precursor compound in the presence of acetic acid to form 8-azatricyclo[4.3.0.0,2,5]nonane.", "Step 4: Quaternization of 8-azatricyclo[4.3.0.0,2,5]nonane with hydrochloric acid to form the hydrochloride salt." ] }

CAS No.

2680539-60-8

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.